Neu5Gc|A(2-6) N-Glycan-Asn

Lectin Engineering Cancer Diagnostics Glycan Array Analysis

Generic sialylglycans fail to discriminate Neu5Gc from Neu5Ac, masking disease-relevant anti-glycan antibody signatures. This structurally defined Neu5Gc α(2-6) N-Glycan-Asn glycopeptide resolves this challenge: • >30-fold binding discrimination between α2-3 and α2-6 Neu5Gc linkages for SubB lectin calibration. • 20-fold selectivity over Neu5Ac ensures unambiguous xeno-autoantigen detection in ELISA and glycan arrays. • Authentic high-affinity ligand for murine CD22 B-cell inhibition studies. Supplied with rigorous analytical documentation to support reproducible immunoglycomics and biomarker validation.

Molecular Formula C88H144N8O66
Molecular Weight 2370.1 g/mol
Cat. No. B12402670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeu5Gc|A(2-6) N-Glycan-Asn
Molecular FormulaC88H144N8O66
Molecular Weight2370.1 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O
InChIInChI=1S/C88H144N8O66/c1-21(107)90-44-55(125)66(32(12-101)145-75(44)96-39(115)5-25(89)76(136)137)154-77-45(91-22(2)108)56(126)69(35(15-104)148-77)157-82-65(135)72(158-84-74(62(132)51(121)31(11-100)147-84)160-79-47(93-24(4)110)58(128)68(34(14-103)150-79)156-81-64(134)60(130)53(123)38(153-81)20-144-88(86(140)141)7-27(112)43(95-41(117)17-106)71(162-88)49(119)29(114)9-98)54(124)36(151-82)18-142-83-73(61(131)50(120)30(10-99)146-83)159-78-46(92-23(3)109)57(127)67(33(13-102)149-78)155-80-63(133)59(129)52(122)37(152-80)19-143-87(85(138)139)6-26(111)42(94-40(116)16-105)70(161-87)48(118)28(113)8-97/h25-38,42-75,77-84,97-106,111-114,118-135H,5-20,89H2,1-4H3,(H,90,107)(H,91,108)(H,92,109)(H,93,110)(H,94,116)(H,95,117)(H,96,115)(H,136,137)(H,138,139)(H,140,141)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1
InChIKeyNKEUWRVZRDQKCN-OANIOMHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neu5Gc α(2-6) N-Glycan-Asn: Overview


Neu5Gc α(2-6) N-Glycan-Asn is a structurally defined glycopeptide comprising N-glycolylneuraminic acid (Neu5Gc) linked via an α(2-6) glycosidic bond to an N-glycan core conjugated to asparagine . The Neu5Gc sialic acid moiety is distinguished from its human counterpart N-acetylneuraminic acid (Neu5Ac) by a single oxygen atom—an N-glycolyl group in place of an N-acetyl group [1]. Due to a fixed loss-of-function mutation in the CMAH gene, humans lack the biosynthetic capacity for Neu5Gc, rendering it an immunogenic non-human epitope upon dietary incorporation [1][2]. This unique status positions Neu5Gc α(2-6) N-Glycan-Asn as a critical reference standard for investigating xeno-autoantigen biology, lectin binding specificity, and glycan-dependent immune recognition pathways.

Reference standard for xeno-autoantigen biology and immune recognition studies
Defined α(2-6) Neu5Gc linkage for lectin binding specificity and glycan array work
Non-human sialic acid epitope: supports discrimination from Neu5Ac in mouse model research

Why Neu5Gc α(2-6) N-Glycan-Asn Cannot Be Substituted


Sialylated glycans are not functionally interchangeable. The specific combination of a non-human Neu5Gc moiety with an α(2-6) linkage to the underlying galactose creates a unique three-dimensional epitope that is differentially recognized by key lectins, antibodies, and receptors compared to either the human Neu5Ac variant or the α(2-3)-linked Neu5Gc isomer [1][2]. For instance, the bacterial toxin SubB exhibits a >30-fold reduction in binding when the linkage is switched from α2-3 to α2-6, while CD22 shows a distinct affinity profile for α2,6-linked Neu5Gc [1][3]. Furthermore, human anti-Neu5Gc antibodies, which are absent for Neu5Ac, specifically target α2,6-linked Neu5Gc structures like GcSTn in cancer biomarker assays [4]. Substituting with a generic sialylglycan would therefore invalidate quantitative binding measurements, obscure disease-relevant antibody signatures, and undermine the reproducibility of experiments probing xeno-autoantigen biology.

Neu5Ac variant

Replacing with human Neu5Ac may dramatically reduce lectin affinity and mask Neu5Gc-specific antibody signatures, invalidating xeno-autoantigen detection thresholds.

α(2-3)-linked isomer

α(2-3) linkage alters the three-dimensional epitope; SubB binding differs substantially, and CD22 high-affinity recognition may be lost, compromising B-cell signaling studies.

Generic sialylglycans

Lack of defined Neu5Gc-α2-6 context may fail to reproduce disease-relevant anti-GcSTn antibody reactivity, undermining serum biomarker assay development.

Neu5Gc α(2-6) N-Glycan-Asn: Evidence of Selectivity


SubB Lectin Linkage Selectivity

The native E. coli SubB lectin exhibits a >30-fold reduction in binding when the Neu5Gc linkage is changed from α2-3 to α2-6 [1]. This stark linkage dependence underscores that Neu5Gc α(2-6) N-Glycan-Asn is not a generic SubB ligand; its recognition requires engineered lectin variants. Specifically, the SubBΔS106/ΔT107 mutant was rationally designed to overcome this linkage barrier, enabling it to bind α2-6-linked Neu5Gc while maintaining high selectivity over Neu5Ac [1].

SubB Lectin Linkage Selectivity
Head-to-head
>30-fold binding reduction for α2-6 vs α2-3 Neu5Gc with native SubB
Supports linkage-specific lectin engineering and calibration
SPR and glycan array; engineered SubBΔS106/ΔT107 recovers α2-6 binding
Lectin Engineering Cancer Diagnostics Glycan Array Analysis

SubB Lectin: Neu5Gc vs Neu5Ac Discrimination

The native SubB lectin demonstrates a strong preference for the non-human sialic acid Neu5Gc over its human counterpart Neu5Ac. Quantitative analysis reveals that SubB has 20-fold less binding to Neu5Ac compared to Neu5Gc [1]. This stark differential provides a robust molecular basis for distinguishing between human and non-human sialylated glycans, making Neu5Gc α(2-6) N-Glycan-Asn a critical positive control and calibration standard for assays aimed at detecting diet-derived Neu5Gc incorporation into human tissues.

SubB Neu5Gc vs Neu5Ac Discrimination
Head-to-head
20-fold binding preference for Neu5Gc over Neu5Ac
Enables differentiation of human vs non-human sialoglycans
SPR and glycan array; useful for positive control calibration
Xeno-Autoantigen Detection Lectin-Based Assays Glycobiology Tools

CD22 High-Affinity for α2-6 Neu5Gc

The inhibitory B-cell receptor CD22 (Siglec-2) preferentially binds to α2,6-linked sialic acids. Crucially, mouse CD22 exhibits a strong preference for Neu5Gc over Neu5Ac, binding α2,6-linked Neu5Gc with high affinity [1]. This preference is functionally significant, as it modulates B-cell activation thresholds and the presentation of cis-ligands in germinal centers [2]. Consequently, Neu5Gc α(2-6) N-Glycan-Asn serves as the authentic high-affinity ligand for mechanistic studies of murine CD22, whereas the human Neu5Ac variant would yield misleadingly weak interactions.

CD22 High-Affinity for α2-6 Neu5Gc
Class-level inference
Mouse CD22 preferentially binds α2,6-linked Neu5Gc; Neu5Ac shows low affinity
Relevant for murine CD22 cis-ligand and B-cell regulation studies
Affinity values depend on glycan context; physiological interaction requires Neu5Gc
B-Cell Signaling Siglec Biology Immune Regulation

Anti-GcSTn Antibodies as Cancer Biomarkers

Human anti-Neu5Gc antibodies represent a novel class of xeno-autoantibodies with potential as cancer biomarkers. Sialoglycan microarray analysis revealed that antibodies specifically targeting the Neu5Gcα2–6GalNAcα1-O-Ser/Thr (GcSTn) epitope were significantly more prominent in the sera of patients with carcinomas compared to those with other diseases or healthy controls [1]. This elevated reactivity is attributed to the metabolic incorporation of dietary Neu5Gc into the tumor-associated Sialyl-Tn antigen [1].

Anti-GcSTn Antibodies as Cancer Biomarkers
Cross-study comparable
Elevated anti-GcSTn antibody reactivity in carcinoma patient sera vs controls
Supports biomarker assay development research for serum diagnostics
Sialoglycan microarray; directional trend consistent across studies
Cancer Biomarkers Xeno-Autoantibodies Serum Diagnostics

Unique Neu5Gc(α2-6)GlcNAc Motif in Mouse Transferrin

Detailed structural analysis of mouse serum transferrin (mTf) glycans identified a unique Neu5Gc(α2-6)GlcNAc linkage within trisialylated biantennary structures that is not observed in transferrins from other mammals analyzed [1]. While other mammalian transferrins may contain α2-3- or α2-6-linked Neu5Ac, the specific combination of the non-human Neu5Gc moiety with an α2-6 linkage to GlcNAc (rather than exclusively to galactose) is a distinguishing feature of the mouse glycome [1].

Unique Neu5Gc(α2-6)GlcNAc Motif
Cross-study comparable
Exclusive Neu5Gc(α2-6)GlcNAc linkage in mouse transferrin trisialylated glycans
Species-specific glycan characterization and model organism studies
Methylation analysis and ¹H-NMR; absent in other mammalian transferrins
Glycan Structural Analysis Comparative Glycobiology Model Organism Characterization

Neu5Gc in B-Cell Negative Regulation

Functional studies using Cmah gene-disrupted mice, which lack the ability to synthesize Neu5Gc, revealed that Neu5Gc-containing glycans act as negative regulators of B-cell activation. In assays of T-cell-independent immunization response and splenic B-cell proliferation, Neu5Gc was shown to be required for optimal negative regulation [1]. In wild-type mice, this regulatory function is specifically suppressed in activated B cells (germinal center B cells) via repression of Cmah [1].

Neu5Gc in B-Cell Negative Regulation
Class-level inference
Cmah⁻/⁻ mice (Neu5Gc-deficient) show altered B-cell activation regulation
Demonstrates functional role of Neu5Gc in immune regulation
T-cell-independent immunization and splenic proliferation assays
B-Cell Immunology Germinal Center Biology Sialic Acid Function

Neu5Gc α(2-6) N-Glycan-Asn: Applications


Engineered Lectin Calibration for Cancer Diagnostics

Based on the >30-fold binding discrimination between α2-3 and α2-6 Neu5Gc linkages by native SubB [1], Neu5Gc α(2-6) N-Glycan-Asn serves as an indispensable standard for calibrating and validating the performance of engineered lectins, such as SubBΔS106/ΔT107. This ensures that diagnostic tools intended to detect α2-6-linked Neu5Gc tumor antigens do not cross-react with the more common α2-3-linked isomers, thereby maintaining assay specificity.

Positive Control for Neu5Gc vs Neu5Ac Detection

Given the 20-fold binding preference of SubB for Neu5Gc over Neu5Ac [1], this compound is a critical positive control in glycan array screening and ELISA assays designed to detect Neu5Gc incorporation into human tissues. It enables researchers to set definitive binding thresholds that discriminate between human (Neu5Ac) and diet-derived non-human (Neu5Gc) sialoglycans, a key parameter in cancer biomarker studies [2].

Murine CD22 Ligand for B-Cell Signaling

Murine CD22 preferentially binds α2,6-linked Neu5Gc with high affinity, a property not shared by Neu5Ac [3]. Neu5Gc α(2-6) N-Glycan-Asn is therefore the authentic ligand for in vitro studies of CD22-mediated B-cell inhibition and cis-ligand interactions in mouse models. Its use ensures that experimental outcomes reflect the high-affinity interactions that physiologically regulate B-cell activation thresholds [4].

Antigen Standard for Anti-GcSTn Serum Assays

The elevated presence of anti-GcSTn antibodies in carcinoma patient sera [2] positions Neu5Gc α(2-6) N-Glycan-Asn as a key antigenic standard for developing and quality-controlling serum-based diagnostic assays. It can be used to coat ELISA plates or functionalize biosensor surfaces to capture and quantify disease-relevant xeno-autoantibodies, facilitating the translation of this biomarker into clinical screening tools.

Application
Selection Property
Validation Focus
Engineered lectin validation for cancer biomarker detection research
Linkage-specific binding discrimination (>30-fold)
Assay specificity against α2-3 isomers; SubB mutant calibration
Neu5Gc/Neu5Ac discrimination in glycan array studies
20-fold Neu5Gc binding preference by native SubB
Differentiation of diet-derived vs endogenous sialoglycans in tissue incorporation research
CD22-mediated B-cell regulation studies (murine models)
High-affinity α2-6 Neu5Gc ligand for mouse CD22
Physiologically relevant CD22 interaction and cis-ligand presentation assays
Anti-GcSTn antibody detection in research serum panels
GcSTn epitope antigenicity (Neu5Gcα2-6GalNAc)
Serum xeno-autoantibody specificity and cross-reactivity screening

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